This compound is classified as an amino acid ester and is recognized under various synonyms, including tilidine EP impurity A. Its chemical structure features a cyclohexane ring substituted at the first and second positions by a phenyl group and a dimethylamino group, respectively. The compound is noted for having four possible diastereoisomers, with the racemic mixture comprising two trans isomers being particularly relevant in medicinal chemistry .
The synthesis of ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate involves several key steps:
The molecular formula of ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate is , with a molecular weight of approximately 273.37 g/mol.
The compound can exist in multiple stereoisomeric forms due to its chiral centers, which are crucial for its pharmacological properties .
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate participates in various chemical reactions typical of esters and amines:
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate acts primarily as an opioid analgesic. Its mechanism involves binding to opioid receptors in the central nervous system, leading to:
The compound carries safety warnings indicating potential hazards such as irritation (GHS07 symbol) and should be handled with care following appropriate safety protocols .
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate has several important applications:
Ethyl 2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate features a complex cycloaliphatic structure with three distinct functional regions:
The molecular formula is C₁₇H₂₃NO₂ (free base, MW 273.37 g/mol) [4] [5], with characteristic UV absorption at 257 nm due to the conjugated phenyl and enone system. Computational models predict a logP of 2.77 [5], indicating moderate lipophilicity suitable for blood-brain barrier penetration.
This compound exhibits four possible diastereoisomers due to two chiral centers (C1 and C2), with pharmacological activity critically dependent on relative configuration:
Table 1: Stereoisomer Characteristics
Configuration | Designation | Pharmacological Relevance | Reference |
---|---|---|---|
(1R,2R) | Dextrotilidine | Active opioid metabolite precursor | [3] [6] |
(1S,2S) | Enantiomer of dextrotilidine | Similar activity profile | [3] |
(1R,2S) | Inactive cis isomer | Minimal opioid receptor binding | [6] |
(1S,2R) | Inactive cis isomer | Negligible biological activity | [3] |
The trans configuration (R,R or S,S) positions the phenyl and dimethylamino groups equatorially, enabling optimal receptor binding [3]. Industrial synthesis typically isolates active trans isomers through zinc complex precipitation of inactive cis contaminants [3], followed by phosphoric acid-catalyzed epimerization to maximize yield of the thermodynamically stable trans isomers [3].
IUPAC nomenclature follows precise stereochemical descriptors:
ChEBI classifies it as "an amino acid ester substituted at cyclohexane positions 1 and 2 by phenyl and dimethylamino groups respectively" (ChEBI ID: 77817) , highlighting its hybrid aliphatic-aromatic character.
Table 2: Salt Form Characteristics
Property | Free Base | Hydrochloride Salt | Significance |
---|---|---|---|
Molecular Formula | C₁₇H₂₃NO₂ | C₁₇H₂₴ClNO₂ | Salt adds HCl moiety [1] |
Molecular Weight | 273.37 g/mol | 309.83 g/mol (HCl salt) | 11.8% mass increase [6] |
Melting Point | Not reported | >200°C (decomposes) | Salt enhances crystallinity [6] |
Solubility | Lipophilic (logP 2.77) | Water-soluble (>100 mg/mL) | Enables injectable formulations [6] |
Stability | Oxygen-sensitive | Light-sensitive (amber storage) | Degradation pathways differ [3] |
Conversion Factor | N/A | 0.882 (free base equivalent) | Dosing standardization [3] |
The hydrochloride salt forms via protonation of the dimethylamino group, creating a crystalline solid with enhanced water solubility critical for pharmaceutical applications [6] [7]. This salt exhibits greater stability than the free base but requires protection from light due to photosensitivity [3]. The hydrochloride's conversion factor (0.882) indicates that 100 mg of salt contains 88.2 mg of active free base [3], essential for precise dosing in medicinal applications. Analytical separation of both forms is achieved via reverse-phase HPLC using phosphoric acid/acetonitrile mobile phases, with the salt showing earlier elution due to increased polarity [7].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6